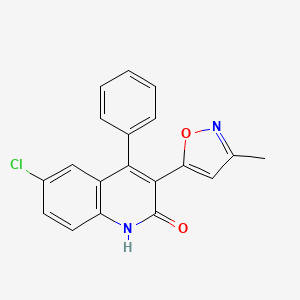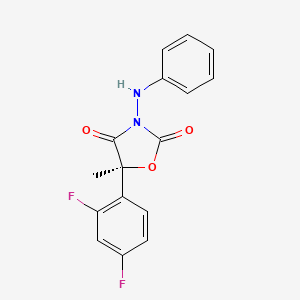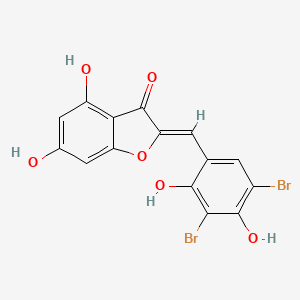![molecular formula C10H11F3NO6P B10758171 2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)
2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring and is characterized by the presence of trifluoromethoxy and phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with a suitable amine to form the benzoyl intermediate.
Amidation Reaction: The benzoyl intermediate is then subjected to an amidation reaction with 2-aminoethanol to form the desired amide.
Phosphorylation: The final step involves the phosphorylation of the amide using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4’-TRIFLUOROMETHOXYBENZOYL)-2-AMINO-1-ETHYLPHOSPHATE: A compound with a similar structure but different functional groups.
2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE: Another related compound with a sulfonyl group instead of a benzoyl group.
Uniqueness
2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE is unique due to its specific combination of trifluoromethoxy and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H11F3NO6P |
|---|---|
Molecular Weight |
329.17 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)benzoyl]amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H11F3NO6P/c11-10(12,13)20-8-3-1-7(2-4-8)9(15)14-5-6-19-21(16,17)18/h1-4H,5-6H2,(H,14,15)(H2,16,17,18) |
InChI Key |
YAHFSBJEYPSDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOP(=O)(O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,4s,5r)-2-Isobutyl-5-(2-Thienyl)-1-[4-(Trifluoromethyl)benzoyl]pyrrolidine-2,4-Dicarboxylic Acid](/img/structure/B10758096.png)
![4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol](/img/structure/B10758100.png)


![(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid](/img/structure/B10758119.png)
![[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid](/img/structure/B10758129.png)
![(1S)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10758133.png)
![(2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}](/img/structure/B10758134.png)
![(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine](/img/structure/B10758138.png)

![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)

![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)

